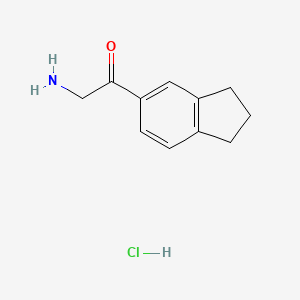
2-Amino-1-(5-indanyl)ethanone Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an indene moiety fused with an amino group and a ketone functionality. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one hydrochloride typically involves the following steps:
Formation of the Indene Moiety: The indene structure can be synthesized through the cyclization of appropriate precursors under acidic conditions.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using amines and suitable leaving groups.
Formation of the Ketone Functionality: The ketone group is typically introduced through oxidation reactions, using oxidizing agents such as chromium trioxide in acetic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as recrystallization or chromatography to obtain the desired product in pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The ketone functionality can be further oxidized to carboxylic acids using strong oxidizing agents.
Reduction: The ketone can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Various alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amino derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-amino-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-amino-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone functionality can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-2,3-dihydro-1H-indene-5-carboxamide: Another compound with an indene moiety and an amino group, but with a carboxamide functionality instead of a ketone.
1H-Inden-1-one, 2,3-dihydro-: A compound with a similar indene structure but lacking the amino group.
Uniqueness
2-amino-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one hydrochloride is unique due to its combination of an indene moiety, an amino group, and a ketone functionality. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Eigenschaften
Molekularformel |
C11H14ClNO |
|---|---|
Molekulargewicht |
211.69 g/mol |
IUPAC-Name |
2-amino-1-(2,3-dihydro-1H-inden-5-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C11H13NO.ClH/c12-7-11(13)10-5-4-8-2-1-3-9(8)6-10;/h4-6H,1-3,7,12H2;1H |
InChI-Schlüssel |
PPELIUHHEIOKPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C1)C=C(C=C2)C(=O)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















